molecular formula C7H4F4O2 B1341760 4-Fluoro-3-(trifluoromethoxy)phenol CAS No. 886501-26-4

4-Fluoro-3-(trifluoromethoxy)phenol

Cat. No.: B1341760
CAS No.: 886501-26-4
M. Wt: 196.1 g/mol
InChI Key: FFKOYFSLPUOIJU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4F4O2 . It has a molecular weight of 196.1 . This compound is typically in a solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Use as a Source of Difluorocarbene

4-Fluoro-3-(trifluoromethoxy)phenol, through related compounds, contributes to the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Fluoroform, a related chemical, has been used as a difluorocarbene source, enabling the conversion of phenols to their difluoromethoxy derivatives. This process occurs at moderate temperatures and atmospheric pressure, providing moderate to good yields of products, which is significant for developing advanced materials and polymers (Thomoson & Dolbier, 2013).

Application in Fluorescent Probes

Compounds structurally related to this compound, specifically 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been utilized in developing fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes highlights their potential in biomedical research and diagnostics (Tanaka et al., 2001).

Enhancing Polymer Properties

Novel poly(arylene ether)s based on bisfluoro monomers, including those derived from this compound, exhibit high thermal stability, good solubility in organic solvents, and promising properties for high-performance applications. These materials show potential for use in advanced coatings, films, and electronic materials (Salunke, Ghosh, & Banerjee, 2007).

Biocatalytic Trifluoromethylation

A biocatalytic approach for trifluoromethylation of unprotected phenols, including compounds similar to this compound, has been developed. This method uses a laccase catalyst and trifluoromethyl radicals to introduce trifluoromethyl groups into phenols, offering a green alternative for synthesizing organofluorine compounds, which are valuable in pharmaceuticals and materials science (Simon et al., 2016).

Synthesis of Fluorinated Epoxy Resins

Research on fluorinated epoxy compounds, including those derived from this compound, has led to the development of resins with excellent thermal stability, mechanical properties, and electrical insulating properties. These materials are promising for use in advanced composites, electronics, and coatings (Ge et al., 2011).

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

Mechanism of Action

Target of Action

4-Fluoro-3-(trifluoromethoxy)phenol is a type of organofluorine compound that belongs to the class of trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups . .

Biochemical Pathways

It is mentioned as a useful biochemical for proteomics research , indicating its potential role in protein-related biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 1961 , which could influence its pharmacokinetic properties, including its bioavailability.

Result of Action

Given its use in proteomics research , it may have effects on protein synthesis or function.

Action Environment

It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethoxy)phenol plays a crucial role in biochemical reactions, particularly in the field of proteomics research It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function The compound’s fluorinated structure allows it to form strong interactions with biomolecules, potentially affecting enzyme activity and protein folding

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKOYFSLPUOIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590657
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-26-4
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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